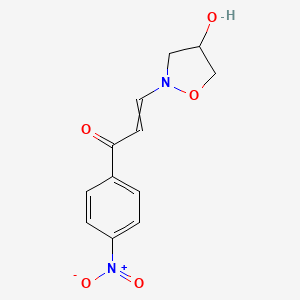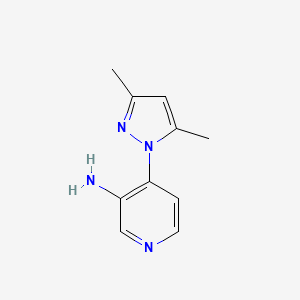![molecular formula C15H17NO3S B11726465 2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine](/img/structure/B11726465.png)
2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine is an organic compound that belongs to the class of benzenesulfonyl compounds These compounds are characterized by the presence of a benzenesulfonyl group, which consists of a monocyclic benzene moiety carrying a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways, making the compound useful in drug development and biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Methoxyphenyl)sulfonyl]ethanol
- 2-(4-Methylsulfonyl phenyl)ethanamine
Uniqueness
2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine is unique due to its specific structural features, such as the presence of both a methoxy group and a sulfonyl group attached to the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Eigenschaften
Molekularformel |
C15H17NO3S |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)sulfonyl-2-phenylethanamine |
InChI |
InChI=1S/C15H17NO3S/c1-19-13-7-9-14(10-8-13)20(17,18)15(11-16)12-5-3-2-4-6-12/h2-10,15H,11,16H2,1H3 |
InChI-Schlüssel |
WCTRHGHJSIEORZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


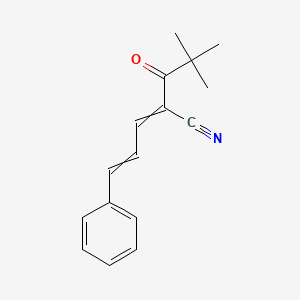
![methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B11726394.png)
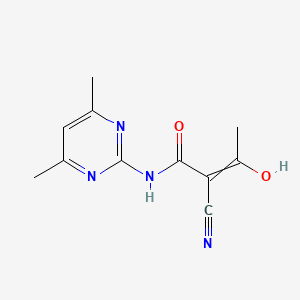
![4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile](/img/structure/B11726414.png)
![N'-[(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726420.png)
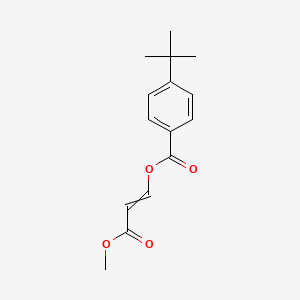
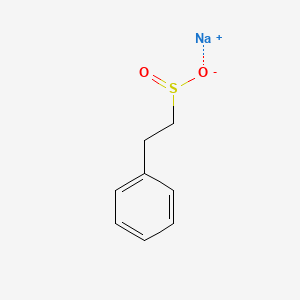
![[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea](/img/structure/B11726440.png)
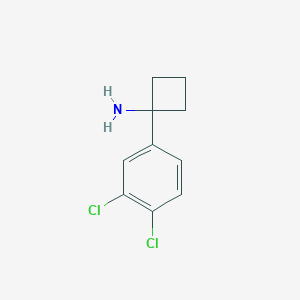
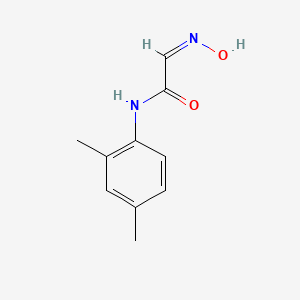
![3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B11726471.png)
![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)
